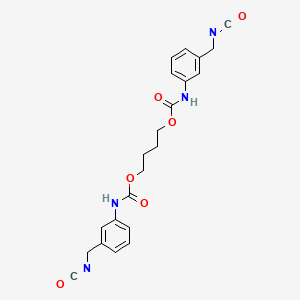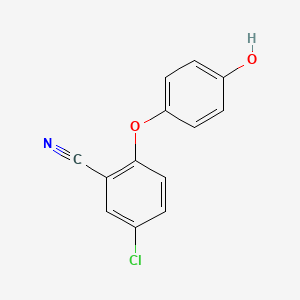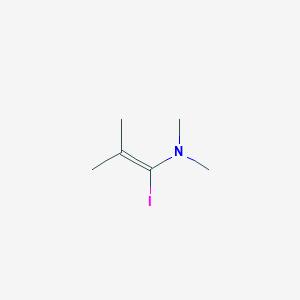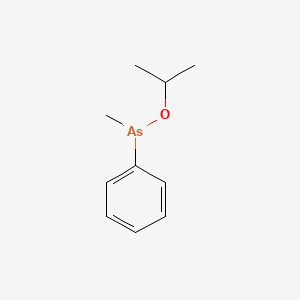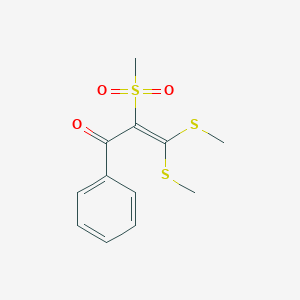
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one is an organosulfur compound with a complex structure that includes methanesulfonyl, methylsulfanyl, and phenyl groups
Preparation Methods
The synthesis of 2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one can be achieved through several routes. One common method involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. The reaction typically requires a non-nucleophilic base and is carried out in an organic solvent . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methanesulfonyl group can be substituted by nucleophiles, resulting in the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one can be compared with other similar compounds such as methanesulfonyl chloride, methylsulfonylmethane, and sulfonylureas. These compounds share some structural similarities but differ in their chemical properties and applications . For example:
Methanesulfonyl chloride: Used primarily as a reagent in organic synthesis for the formation of methanesulfonates.
Methylsulfonylmethane: Known for its use as a dietary supplement and in alternative medicine.
Sulfonylureas: A class of compounds used as antidiabetic drugs due to their ability to stimulate insulin release.
Properties
CAS No. |
65019-64-9 |
|---|---|
Molecular Formula |
C12H14O3S3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-2-methylsulfonyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H14O3S3/c1-16-12(17-2)11(18(3,14)15)10(13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
IKBREYKPDSQWTE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


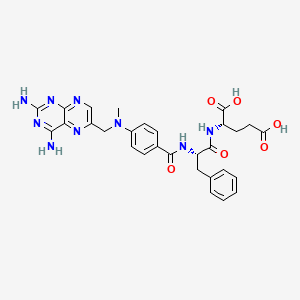
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
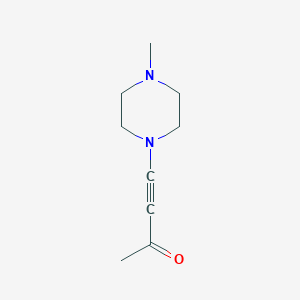
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
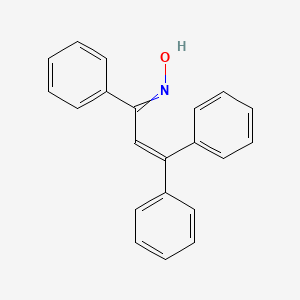

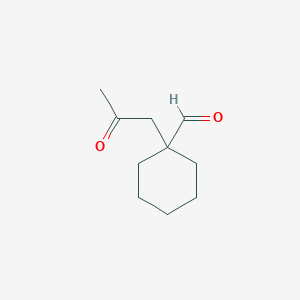
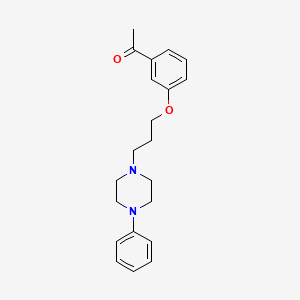
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
